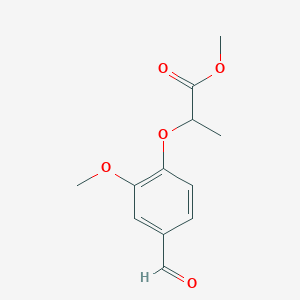

Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate

CAS No.: 700856-14-0

Cat. No.: VC6586157

Molecular Formula: C12H14O5

Molecular Weight: 238.239

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 700856-14-0 |

|---|---|

| Molecular Formula | C12H14O5 |

| Molecular Weight | 238.239 |

| IUPAC Name | methyl 2-(4-formyl-2-methoxyphenoxy)propanoate |

| Standard InChI | InChI=1S/C12H14O5/c1-8(12(14)16-3)17-10-5-4-9(7-13)6-11(10)15-2/h4-8H,1-3H3 |

| Standard InChI Key | VMRFCVWUKKGUSN-UHFFFAOYSA-N |

| SMILES | CC(C(=O)OC)OC1=C(C=C(C=C1)C=O)OC |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure comprises a propanoate ester backbone linked to a 4-formyl-2-methoxyphenoxy group. The methoxy substituent at the 2-position of the aromatic ring introduces steric and electronic effects that influence reactivity, while the formyl group at the 4-position provides a site for nucleophilic addition or condensation reactions . The ester moiety (methyl propanoate) enhances solubility in organic solvents, facilitating its use in synthetic workflows.

Key Structural Data:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 238.24 g/mol | |

| SMILES | CC(C(=O)OC)Oc1ccc(C=O)cc1OC | |

| CAS Number | 700856-14-0 |

The presence of both electron-donating (methoxy) and electron-withdrawing (formyl) groups on the aromatic ring creates a polarized electronic environment, which can be exploited in directed ortho-metalation or electrophilic substitution reactions .

Synthesis and Manufacturing

Primary Synthetic Routes

The synthesis of methyl 2-(4-formyl-2-methoxyphenoxy)propanoate typically involves a multi-step process:

-

Etherification: Reaction of 4-formyl-2-methoxyphenol with methyl 2-bromopropanoate under basic conditions (e.g., KCO) in a polar aprotic solvent like DMF or acetone .

-

Purification: Column chromatography or recrystallization to isolate the product .

A generic reaction scheme is as follows:

Comparative Analysis with Halogenated Derivatives

Physicochemical Properties

Comparative Solubility of Analogous Compounds:

| Compound | Solubility Profile | Source |

|---|---|---|

| Methyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate | Limited aqueous solubility | |

| 2-(4-Methoxyphenoxy)propanoic acid | Soluble in polar solvents |

Applications in Research and Industry

Pharmaceutical Intermediate

The formyl group in methyl 2-(4-formyl-2-methoxyphenoxy)propanoate serves as a handle for constructing bioactive molecules. For instance:

-

Schiff Base Formation: Reaction with primary amines to generate imines, which are precursors to heterocyclic compounds like quinazolines or β-lactams.

-

Cross-Coupling Reactions: Suzuki-Miyaura coupling with aryl boronic acids to access biphenyl derivatives .

Materials Science

In polymer chemistry, the compound’s dual functionality enables its use as a monomer for synthesizing cross-linked polyesters or as a photoactive component in resins . For example:

-

Photoresist Formulations: The aldehyde group can undergo photocrosslinking upon UV exposure, creating patterned surfaces in microfabrication .

Research Directions and Challenges

Recent studies have focused on optimizing the compound’s synthesis for scalability and exploring its utility in asymmetric catalysis. Challenges include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume